5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride

Medicinal Chemistry Building Block Sourcing Scaffold Diversity

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, supplied as a dihydrochloride salt (C₉H₁₂Cl₂N₄S, MW 279.19 g/mol). The compound features a 2-aminothiadiazole core substituted at the 5-position with an α-aminobenzyl (phenylmethylamine) moiety.

Molecular Formula C9H12Cl2N4S
Molecular Weight 279.183
CAS No. 1227465-55-5
Cat. No. B594889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride
CAS1227465-55-5
Synonyms5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine(SALTDATA: 2HCl)
Molecular FormulaC9H12Cl2N4S
Molecular Weight279.183
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl
InChIInChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H
InChIKeyNNRRIJQAGHVEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride (CAS 1227465-55-5): Core Structural and Physicochemical Identity for Research Sourcing


5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, supplied as a dihydrochloride salt (C₉H₁₂Cl₂N₄S, MW 279.19 g/mol) . The compound features a 2-aminothiadiazole core substituted at the 5-position with an α-aminobenzyl (phenylmethylamine) moiety. Computed physical properties for the free base include an estimated water solubility of approximately 123 mg/L (EPA T.E.S.T.) and a melting point of ~162 °C (EPI Suite) [1]. The dihydrochloride salt form is anticipated to enhance aqueous solubility and handling relative to the neutral free base, a general property of amine hydrochloride salts, though direct comparative solubility data for this specific pair are not publicly available [1].

Why 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride Cannot Be Simply Replaced by Close Analogs in Research Procurement


Substitution with a simple 5-aminomethyl or 5-benzyl analog fails because the target compound's hybrid α-aminobenzyl substitution pattern combines a primary amine nucleophile with an aromatic phenyl ring in a single side chain, a structural feature absent in the laterally simpler building blocks . The 5-(aminomethyl) analog (C₃H₈Cl₂N₄S, MW 203.09) lacks the phenyl ring entirely, limiting its utility in medicinal chemistry programs requiring aromatic π-π stacking or hydrophobic pocket occupancy . Conversely, the 5-benzyl analog (C₉H₉N₃S, MW 191.25) lacks the α-amino group, removing the key nucleophilic handle for further derivatization . Only the target compound provides both functionalities at the benzylic position, making it a unique scaffold for library synthesis. Quantitative comparative evidence for biological target engagement is currently absent from the public domain; the differentiation that follows is based on structural, physicochemical, and procurement-relevant factors.

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride: Quantified Differentiation vs. Closest Analogs


Structural Differentiation: Unique α-Aminobenzyl Substitution Pattern vs. Simpler Analogs

The target compound contains both a primary amine and a phenyl ring on the same exocyclic carbon (α-aminobenzyl), a dual-functionality motif absent in the most closely related commercial building blocks. The 5-(aminomethyl) analog (CAS 1211483-84-9) provides only the amine without an aromatic ring; the 5-benzyl analog (CAS 16502-08-2) provides only the phenyl ring without an amine; and the 5-(1-aminoethyl) analog (CAS 1241674-97-4) provides the amine but with an aliphatic methyl rather than an aromatic phenyl [1]. This is a structural comparison, not a biological potency comparison.

Medicinal Chemistry Building Block Sourcing Scaffold Diversity

Salt Form Advantage: Dihydrochloride vs. Free Base Handling and Solubility

The compound is supplied as a crystalline dihydrochloride salt (C₉H₁₂Cl₂N₄S, MW 279.19) rather than the free base (C₉H₁₀N₄S, MW 206.27). The dihydrochloride salt form is generally associated with improved aqueous solubility and solid-state stability compared to the neutral free base, a well-established principle for amine-containing heterocycles [1]. While direct experimental solubility data for this specific pair are not published, the free base estimated water solubility ranges from ~123 mg/L (EPA T.E.S.T.) to ~569,000 mg/L (EPI Suite), with the large discrepancy highlighting the uncertainty of in silico predictions for the neutral form [1]. The salt form also enables direct use in aqueous reaction conditions without additional acid activation.

Pre-formulation Solubility Enhancement Salt Selection

Purity Benchmarking: Consistent ≥95% Specification Across Major Suppliers

The target compound is offered at a minimum purity of 95% by independent suppliers including AKSci and Fluorochem, with the latter additionally providing a specification of 95.0% . The 5-(aminomethyl) analog (CAS 1211483-84-9) is also specified at 95.0% by Fluorochem, indicating parity on purity but not on structural functionality . No potency, polymorph, or impurity profile differentiation data are available to assert superior batch-to-batch consistency over other thiadiazole building blocks.

Quality Control Procurement Specification Reproducibility

Recommended Procurement and Application Scenarios for 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride Based on Verified Evidence


Medicinal Chemistry Library Synthesis Requiring a Dual-Functionality α-Aminobenzyl-Thiadiazole Scaffold

When a synthetic route demands a thiadiazole core with a benzylic amine that simultaneously provides an aromatic ring for hydrophobic binding and a primary amine for further derivatization, the target compound is the only building block that meets this specification among common analogs. The 5-(aminomethyl) and 5-benzyl comparators each lack one of these two functionalities, making the target compound the sole 'one-step' solution .

Aqueous-Phase or Protic-Solvent Reactions Requiring Pre-Dissolved Amine Nucleophile

The dihydrochloride salt form facilitates direct dissolution in water or buffered aqueous media, avoiding the need for organic co-solvents or acid activation that would be required for the free base. This is particularly relevant for bioconjugation chemistry or biochemical assay preparation where DMSO or DMF content must be minimized .

Structure-Activity Relationship (SAR) Studies Exploring Benzylic Substitution Effects on 1,3,4-Thiadiazole Cores

The α-aminobenzyl substituent introduces a chiral center directly adjacent to the thiadiazole ring, enabling exploration of stereochemical effects on target binding—a feature absent in the achiral 5-benzyl or 5-aminomethyl analogs. While no published comparative biological data exist for this specific compound, its structural uniqueness makes it a rational choice for SAR expansion .

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